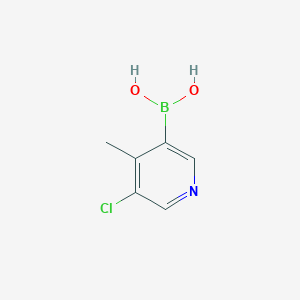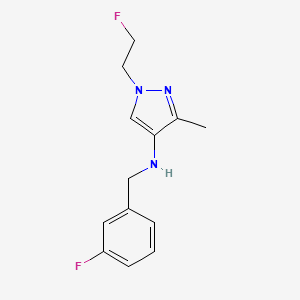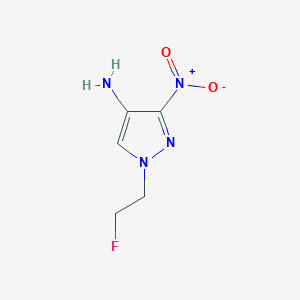
(2S,3R)-2-methylmorpholine-3-carboxylic acid trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound is characterized by the presence of a methyl group at the second position and a carboxylic acid group at the third position, with the trifluoroacetate serving as a counterion
Preparation Methods
The synthesis of (2S,3R)-2-methylmorpholine-3-carboxylic acid trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and methylating agents.
Methylation: The morpholine is methylated at the second position using a suitable methylating agent under controlled conditions.
Carboxylation: The methylated morpholine undergoes carboxylation at the third position to introduce the carboxylic acid group.
Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt by reacting the carboxylic acid derivative with trifluoroacetic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The trifluoroacetate salt can be hydrolyzed to yield the free carboxylic acid and trifluoroacetic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methylmorpholine-3-carboxylic acid trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of metabolic processes, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate can be compared with other morpholine derivatives, such as:
Morpholine-4-carboxylic acid: Lacks the methyl group at the second position.
2-Methylmorpholine: Lacks the carboxylic acid group at the third position.
3-Methylmorpholine-4-carboxylic acid: Has the methyl group at the third position instead of the second.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the methyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11F3NO5- |
|---|---|
Molecular Weight |
258.17 g/mol |
IUPAC Name |
(2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c1-4-5(6(8)9)7-2-3-10-4;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7)/p-1/t4-,5+;/m0./s1 |
InChI Key |
ZCSSIYZCSRXSMR-UYXJWNHNSA-M |
Isomeric SMILES |
C[C@H]1[C@@H](NCCO1)C(=O)O.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1C(NCCO1)C(=O)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744930.png)

![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744950.png)

![1-Propyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11744968.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11744973.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744981.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745000.png)

![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745020.png)

![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11745026.png)
